molecular formula C24H22N2O5 B5766988 N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide CAS No. 6369-23-9

N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide

Cat. No.: B5766988
CAS No.: 6369-23-9
M. Wt: 418.4 g/mol
InChI Key: UTZHFYLQHOUWFE-UHFFFAOYSA-N
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Description

N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes benzamido, dimethoxyphenyl, and phenylpropionamide groups. Its molecular formula is C23H22N2O4, and it has a molecular weight of 390.432 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide typically involves multi-step organic reactions. One common method includes the reaction of 4-amino-2,5-dimethoxybenzoic acid with benzoyl chloride to form the benzamido intermediate. This intermediate is then reacted with phenylacetic acid under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[2,5-dimethoxy-4-[(3-oxo-3-phenylpropanoyl)amino]phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5/c1-30-21-14-19(26-24(29)17-11-7-4-8-12-17)22(31-2)13-18(21)25-23(28)15-20(27)16-9-5-3-6-10-16/h3-14H,15H2,1-2H3,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTZHFYLQHOUWFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1NC(=O)CC(=O)C2=CC=CC=C2)OC)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90213086
Record name N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6369-23-9
Record name N-[4-(Benzoylamino)-2,5-dimethoxyphenyl]-β-oxobenzenepropanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6369-23-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006369239
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90213086
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(4-benzamido-2,5-dimethoxyphenyl)-3-oxo-3-phenylpropionamide
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